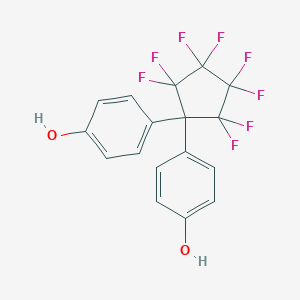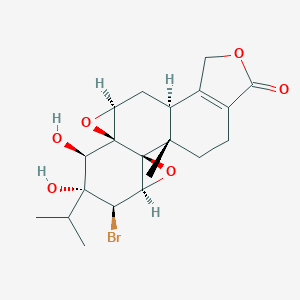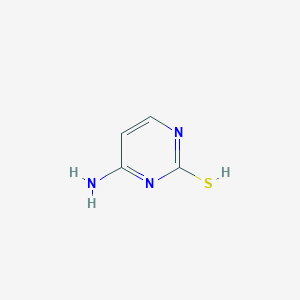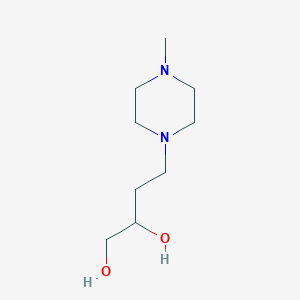
4-(4-Methylpiperazin-1-YL)butane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylpiperazin-1-YL)butane-1,2-diol, commonly known as MPBD, is a chemical compound that has been widely used in scientific research. It is a derivative of piperazine and has a unique chemical structure that makes it useful in various applications.
Mecanismo De Acción
The mechanism of action of MPBD is not fully understood, but it is believed to act as a modulator of neurotransmitter release. It has been found to bind to specific receptors in the brain, including the dopamine transporter and the serotonin transporter. This binding can lead to an increase in the release of these neurotransmitters, which can have various effects on the brain.
Efectos Bioquímicos Y Fisiológicos
MPBD has been found to have various biochemical and physiological effects on the body. It has been shown to increase the release of dopamine and serotonin, which can lead to changes in mood, behavior, and cognition. MPBD has also been found to have anxiolytic and antidepressant effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPBD in lab experiments is its ability to cross the blood-brain barrier and bind to specific receptors in the brain. This makes it a useful tool in the study of the central nervous system. However, MPBD is a relatively new compound, and its long-term effects on the body are not fully understood. It is also important to note that MPBD is a controlled substance and should only be used in accordance with local laws and regulations.
Direcciones Futuras
There are many potential future directions for the use of MPBD in scientific research. One area of interest is the development of new drugs based on the MPBD scaffold. Researchers are also interested in studying the long-term effects of MPBD on the body, as well as its potential use in the treatment of various neurological disorders. Further research is needed to fully understand the potential of MPBD in these areas.
Conclusion:
In conclusion, MPBD is a unique compound that has many potential applications in scientific research. Its ability to cross the blood-brain barrier and bind to specific receptors in the brain makes it a useful tool in the study of the central nervous system. However, further research is needed to fully understand its mechanism of action and potential long-term effects on the body. MPBD should only be used in accordance with local laws and regulations, and its use should be restricted to scientific research purposes only.
Métodos De Síntesis
The synthesis of MPBD involves the reaction of 4-methylpiperazine with butane-1,2-diol. The reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified using various techniques such as chromatography or recrystallization. The purity of the final product is crucial for its use in scientific research.
Aplicaciones Científicas De Investigación
MPBD has been used in various scientific research studies, including neuroscience, pharmacology, and medicinal chemistry. It has been found to be a useful tool in the study of the central nervous system, as it can cross the blood-brain barrier and bind to specific receptors in the brain. MPBD has also been used in the development of new drugs, as it can act as a scaffold for the synthesis of new compounds.
Propiedades
Número CAS |
132132-21-9 |
|---|---|
Nombre del producto |
4-(4-Methylpiperazin-1-YL)butane-1,2-diol |
Fórmula molecular |
C9H20N2O2 |
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
4-(4-methylpiperazin-1-yl)butane-1,2-diol |
InChI |
InChI=1S/C9H20N2O2/c1-10-4-6-11(7-5-10)3-2-9(13)8-12/h9,12-13H,2-8H2,1H3 |
Clave InChI |
NFOPFURNJJEVPZ-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCC(CO)O |
SMILES canónico |
CN1CCN(CC1)CCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B145278.png)
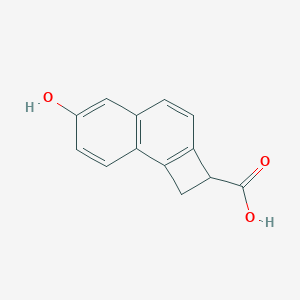
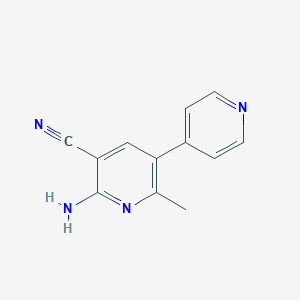
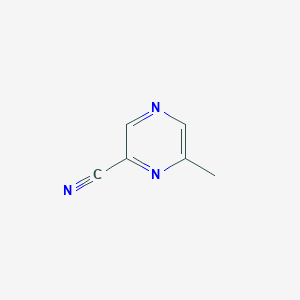
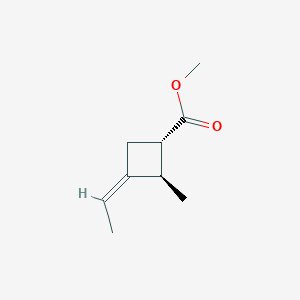
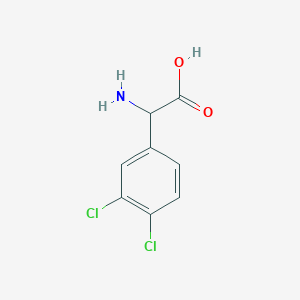
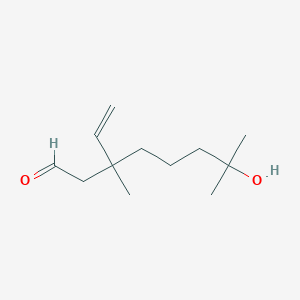
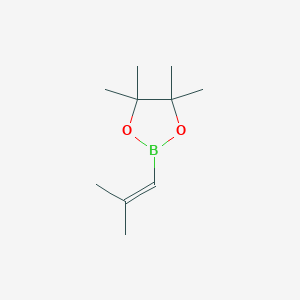
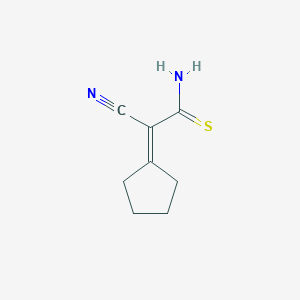
![3-[3-(Trimethylsilyl)propyl]pyridine](/img/structure/B145301.png)
![Methyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B145306.png)
